![molecular formula C16H10ClN3OS3 B2536657 2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

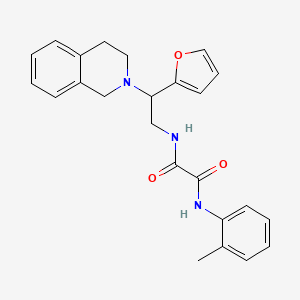

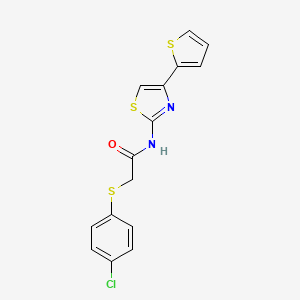

“2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings . The compound also has a chloro group attached to the benzene ring and a methylsulfanyl group attached to the thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-aminothiazole derivatives . These synthesis methods can be divided into conventional multistep processes and one-pot procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings . The compound also has a chloro group attached to the benzene ring and a methylsulfanyl group attached to the thiazole ring .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are diverse due to the presence of multiple reactive sites on the molecule . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .科学的研究の応用

Anticancer Properties

Research indicates that derivatives similar to 2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide show significant potential as anticancer agents. For instance, compounds synthesized from related structures have demonstrated pro-apoptotic activity against melanoma cell lines, highlighting their utility in cancer treatment strategies (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Effects

Studies on benzothiazole derivatives also reveal antimicrobial and antifungal properties. Compounds synthesized from similar chemical structures have been screened for their efficacy against various bacterial and fungal strains, illustrating the potential for these compounds to be developed into new therapeutic agents for treating infections (Mayura Kale and Deepak Mene, 2013).

Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the chemical structure , have shown promise as selective class III electrophysiological agents. This suggests potential applications in developing treatments for cardiac arrhythmias, providing a new pathway for therapeutic intervention (T. K. Morgan et al., 1990).

Green Chemistry Synthesis

The compound and its derivatives offer insights into green chemistry synthesis, emphasizing environmentally friendly methods. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via reactions in water as a solvent showcases the potential for sustainable chemical synthesis processes (V. Horishny, V. Matiychuk, 2020).

Gelation Behavior

Further research into N-(thiazol-2-yl)benzamide derivatives, including those with structural similarities to the compound , has explored their gelation behavior. This work contributes to the understanding of how molecular modifications influence the physical properties of materials, potentially leading to new applications in material science (P. Yadav, Amar Ballabh, 2020).

作用機序

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .

Mode of Action

It is known that similar compounds inhibit quorum sensing, a bacterial cell-cell communication mechanism . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and pathogenesis .

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to respond to changes in their population density by altering gene expression. By inhibiting this process, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

Similar compounds have been evaluated for their growth inhibitory activities at high concentrations .

Result of Action

The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, toxin production, and resistance development . Some similar compounds have shown promising quorum-sensing inhibitor activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

特性

IUPAC Name |

2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-4-2-3-5-9(8)17/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLTXTZCBMJZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)

![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)

![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)

![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)